
1-benzyl-N-cyclopropyl-3,5-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-cyclopropyl-3,5-dimethylpiperidin-4-amine is an organic compound that belongs to the piperidine class of chemicals It is characterized by a benzyl group attached to the nitrogen atom, a cyclopropyl group, and two methyl groups on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-cyclopropyl-3,5-dimethylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be achieved through the cyclization of appropriate precursors.
Benzylation: The nitrogen atom of the piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Methylation: The final step involves the methylation of the piperidine ring at the 3 and 5 positions using methyl iodide and a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-cyclopropyl-3,5-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines and related compounds.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
1-benzyl-N-cyclopropyl-3,5-dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-cyclopropyl-3,5-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The benzyl and cyclopropyl groups contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-N,4-dimethylpiperidin-3-amine: Similar structure but lacks the cyclopropyl group.
1-benzyl-3,5-dimethylpiperidin-4-amine: Similar structure but lacks the cyclopropyl group.
1-benzyl-4-methyl-3-(methylamino)piperidine: Similar structure with different substitution patterns.
Uniqueness
1-benzyl-N-cyclopropyl-3,5-dimethylpiperidin-4-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H26N2 |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-benzyl-N-cyclopropyl-3,5-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C17H26N2/c1-13-10-19(12-15-6-4-3-5-7-15)11-14(2)17(13)18-16-8-9-16/h3-7,13-14,16-18H,8-12H2,1-2H3 |
InChI Key |
LOJCVJUJPDNHRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(C1NC2CC2)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


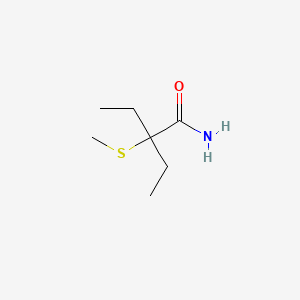
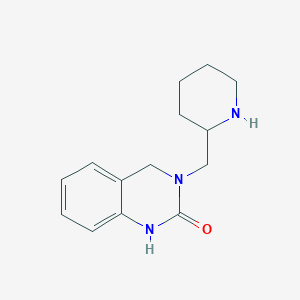


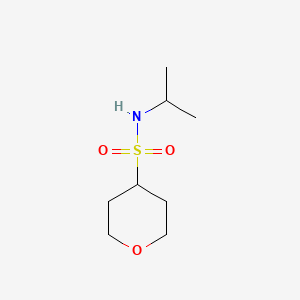


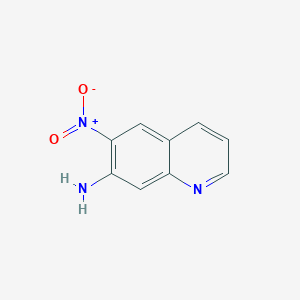
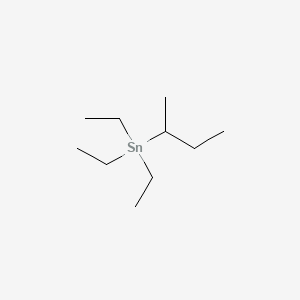

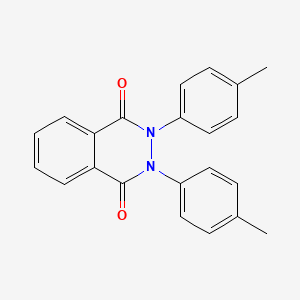

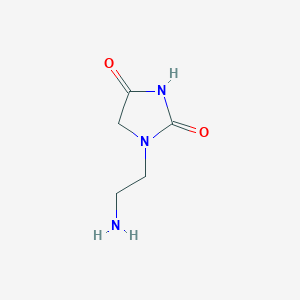
![4-{[(2S)-Oxiran-2-yl]methoxy}aniline](/img/structure/B13951794.png)
